molecular formula C18H20O2 B1327723 3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone CAS No. 898754-37-5

3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone

Cat. No. B1327723
M. Wt: 268.3 g/mol
InChI Key: ZCUQQCRMZMATNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone” is a complex organic molecule. It contains a propiophenone group, which is a type of aromatic ketone, attached to a 2,6-dimethylphenyl group and a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical characteristics of aromatic compounds and ketones. The presence of the methoxy group could introduce additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic ring, the ketone group, and the methoxy group. It could potentially undergo a variety of organic reactions, including but not limited to, electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and reactions involving the methoxy group .

Scientific Research Applications

Environmental and Biological Impacts

  • Lignin Model Compound Studies : The compound has been referenced in studies involving the acidolysis of lignin model compounds, which are crucial for understanding the breakdown and conversion of lignin, a major component of plant biomass. The research focuses on the reaction mechanisms of lignin derivatives, suggesting potential applications in biofuel production and understanding plant biomass decomposition (T. Yokoyama, 2015).

Environmental Degradation and Toxicity

  • Surfactants and Environmental Degradation : Studies have examined the degradation products of alkylphenol ethoxylates (APEs), which are structurally related to 3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone. The degradation of these compounds results in persistent and toxic metabolites, such as alkylphenols, which are of environmental concern due to their endocrine-disrupting potential (G. Ying, B. Williams, R. Kookana, 2002).

Photostability and Reactivity

  • Atmospheric Reactivity of Related Compounds : Research on methoxyphenols, which share structural similarities with 3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone, indicates their potential as biomarkers for biomass burning and their significant atmospheric reactivity. Understanding the degradation pathways and environmental impact of such compounds is crucial for environmental pollution assessments and developing mitigation strategies (Changgeng Liu, Dandan Chen, Xiao’e Chen, 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety measures should be taken when handling it to minimize risk .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug candidate, future studies could focus on evaluating its efficacy and safety in preclinical and clinical trials. If it’s used in chemical synthesis, future research could explore new reactions and applications .

properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-5-4-6-14(2)17(13)11-12-18(19)15-7-9-16(20-3)10-8-15/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUQQCRMZMATNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644775
Record name 3-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone

CAS RN

898754-37-5
Record name 3-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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